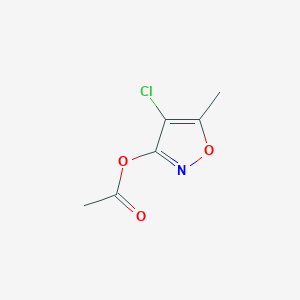
4-Chloro-5-methylisoxazol-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-methylisoxazol-3-yl acetate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 4-Chloro-5-methylisoxazol-3-yl acetate typically involves the reaction of 4-chloro-5-methylisoxazole with acetic anhydride. This reaction is usually carried out under mild basic conditions, such as using sodium bicarbonate (NaHCO₃) at ambient temperature . Industrial production methods often employ similar synthetic routes but may include additional steps for purification and yield optimization.
Chemical Reactions Analysis
4-Chloro-5-methylisoxazol-3-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: Isoxazoles are known to participate in cycloaddition reactions, which can lead to the formation of more complex heterocyclic structures.
Common reagents used in these reactions include sodium bicarbonate for basic conditions, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted isoxazoles and other heterocyclic compounds.
Scientific Research Applications
4-Chloro-5-methylisoxazol-3-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Isoxazole derivatives are explored for their therapeutic potential in various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methylisoxazol-3-yl acetate involves its interaction with specific molecular targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application. Generally, isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
4-Chloro-5-methylisoxazol-3-yl acetate can be compared with other isoxazole derivatives, such as:
5-Methylisoxazole: Lacks the chlorine atom, leading to different reactivity and biological activity.
4-Chloroisoxazole: Lacks the methyl group, which can affect its chemical properties and applications.
Isoxazole-3-yl acetate: Lacks both the chlorine and methyl groups, making it less reactive in certain reactions.
Properties
Molecular Formula |
C6H6ClNO3 |
|---|---|
Molecular Weight |
175.57 g/mol |
IUPAC Name |
(4-chloro-5-methyl-1,2-oxazol-3-yl) acetate |
InChI |
InChI=1S/C6H6ClNO3/c1-3-5(7)6(8-11-3)10-4(2)9/h1-2H3 |
InChI Key |
GKNDBFOIQQHWKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)OC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



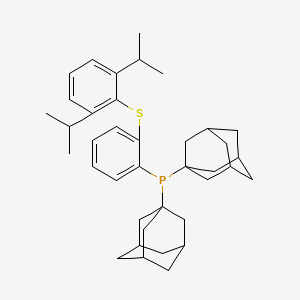
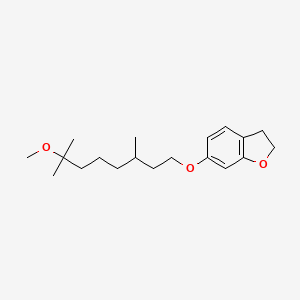
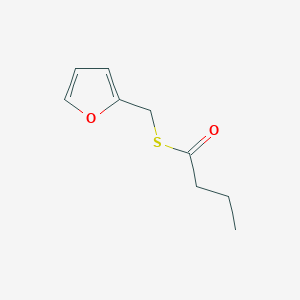
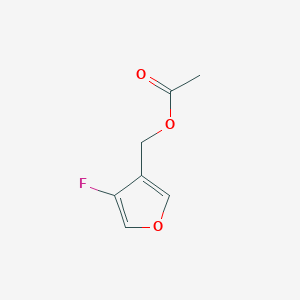
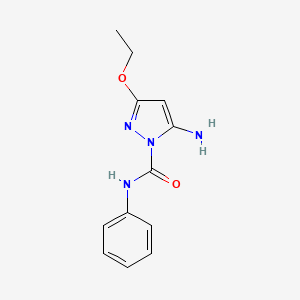

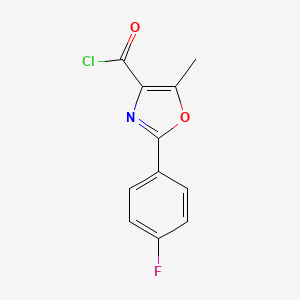
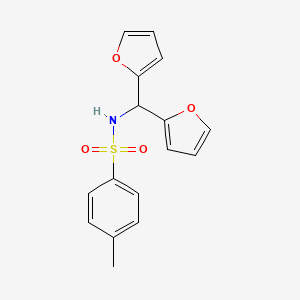
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
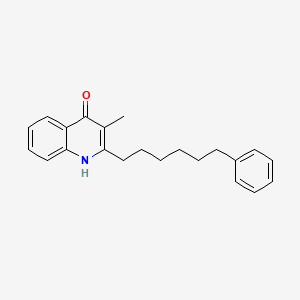

![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)

